(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride
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Overview
Description
(S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride is a chiral compound with significant applications in various scientific fields. It is a derivative of amino acids and features both amino and benzylamino functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(benzylamino)propanoic acid.
Esterification: The carboxylic acid group of (S)-2-amino-3-(benzylamino)propanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl2-amino-3-(benzylamino)propanoate.
Formation of Dihydrochloride Salt: The ester is then treated with hydrochloric acid to form the dihydrochloride salt, resulting in (S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride.
Industrial Production Methods
In industrial settings, the production of (S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous flow reactor for the esterification step to maintain optimal reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
(S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to neurotransmission and signal transduction, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(benzylamino)propanoic acid: A precursor in the synthesis of (S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride.
®-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride: The enantiomer with different biological activity.
N-Benzylglycine: A structurally similar compound with different functional groups.
Uniqueness
(S)-Methyl2-amino-3-(benzylamino)propanoatedihydrochloride is unique due to its chiral nature and the presence of both amino and benzylamino groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H18Cl2N2O2 |
---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(benzylamino)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9;;/h2-6,10,13H,7-8,12H2,1H3;2*1H/t10-;;/m0../s1 |
InChI Key |
KLIUMDCNWMFBIN-XRIOVQLTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CNCC1=CC=CC=C1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CNCC1=CC=CC=C1)N.Cl.Cl |
Origin of Product |
United States |
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